4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid is a complex organic compound featuring a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole moiety allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzimidazole ring.
Scientific Research Applications
4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of 4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid
- 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives
Uniqueness
4-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid is unique due to its specific substitution pattern on the benzimidazole ring, which can confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-[2-(6-methyl-1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-6-7-14-15(10-11)21-18(20-14)12-4-2-3-5-13(12)19-16(22)8-9-17(23)24/h2-7,10H,8-9H2,1H3,(H,19,22)(H,20,21)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLASSTPCLOHLSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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